Myricetin3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside
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Overview
Description
Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside is a natural product that can be obtained from the plant Sphaerophysa salsula . This compound is a type of flavonoid glycoside, which is known for its various biological activities, including the inhibition of triglyceride accumulation in adipocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside involves the glycosylation of myricetin with the appropriate sugar donors. The reaction typically requires the use of glycosyl donors such as xylopyranosyl and glucopyranosyl derivatives, along with catalysts to facilitate the glycosidic bond formation . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside can be achieved through the extraction of the compound from natural sources such as Sphaerophysa salsula. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside involves the inhibition of key enzymes and pathways involved in lipid metabolism. The compound down-regulates the mRNA expressions of PPARγ, CEBP/α, and ap2, which are crucial regulators of adipogenesis . By inhibiting these pathways, the compound reduces triglyceride accumulation in adipocytes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Quercetin-3-O-beta-D-xylopyranoside
- Kaempferol-3-O-beta-D-xylopyranoside
- Isorhamnetin-3-O-beta-D-xylopyranoside
Uniqueness
Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit triglyceride accumulation in adipocytes is a notable feature that sets it apart from other flavonoid glycosides .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMIFKDPPAMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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